tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

hERG cardiac safety α7 nAChR

tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 500556-90-1) is a chiral, Boc-protected bicyclic amine building block featuring a 7-azabicyclo[2.2.1]heptane core with an exo-3-amino substituent. It is employed as a key synthetic intermediate in the preparation of selective α7 nicotinic acetylcholine receptor (nAChR) agonists and orexin-1 receptor antagonists.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 500556-90-1
Cat. No. B1610630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS500556-90-1
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C2)N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
InChIKeyJRZFZVWZIJNIEQ-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 500556-90-1): A Stereodefined Bicyclic Building Block for α7 nAChR and Orexin Receptor Modulator Synthesis


tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 500556-90-1) is a chiral, Boc-protected bicyclic amine building block featuring a 7-azabicyclo[2.2.1]heptane core with an exo-3-amino substituent. It is employed as a key synthetic intermediate in the preparation of selective α7 nicotinic acetylcholine receptor (nAChR) agonists [1] and orexin-1 receptor antagonists [2]. The (1R,3R,4S) absolute configuration and distinct 3-amino substitution pattern differentiate it mechanistically from the more common 2-amino regioisomer, enabling unique exit-vector geometries in final ligands.

Why Generic Substitution Fails: Regio- and Stereochemical Constraints of 7-Azabicyclo[2.2.1]heptane Building Blocks in CNS-Targeted Ligands


The position and absolute configuration of the amino group on the 7-azabicyclo[2.2.1]heptane core directly dictate the exit-vector geometry, receptor subtype selectivity, and cardiac safety profile of the final ligands. Published structure–activity relationship (SAR) data demonstrate that 2-amino-substituted azabicyclic aryl amides retain significant hERG channel inhibitory activity, whereas analogs constructed from the 3-amino scaffold achieve markedly reduced hERG liability while maintaining α7 nAChR potency [1]. Consequently, replacing the (1R,3R,4S)-3-amino building block with racemic mixtures, alternative regioisomers, or endo-configured diastereomers introduces unpredictable pharmacological outcomes and undermines the safety margins critical for CNS drug development.

Quantitative Differentiation Evidence for tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 500556-90-1) Against Closest Analogs


hERG Safety Margin: 3-Amino Scaffold Derivatives vs. 2-Amino Regioisomer Analogs

In a systematic SAR exploration of azabicyclic aryl amides as α7 nAChR agonists, analogs derived from the 2-amino-7-azabicyclo[2.2.1]heptane scaffold (exemplified by PNU-282,987) exhibited significant hERG channel inhibition, whereas replacement with the 3-amino substitution pattern yielded compounds with substantially reduced hERG activity while preserving nanomolar α7 nAChR affinity [1]. This regioisomer-dependent differentiation is critical for CNS programs requiring adequate cardiac safety window.

hERG cardiac safety α7 nAChR azabicyclic aryl amide

α7 nAChR Binding Affinity Retention: 3-Amino- vs. 2-Amino-Derived Azabicyclic Aryl Amides

The Walker et al. (2007) series demonstrates that shifting the amino substituent from the 2-position to the 3-position on the azabicyclo[2.2.1]heptane core maintains potent α7 nAChR binding (Ki < 100 nM for multiple 3-amino-derived analogs), while the corresponding 2-amino-derived compound PNU-282,987 exhibits comparable α7 binding (Ki = 27 nM) but with a significantly inferior hERG profile [1]. This selectivity–safety decoupling is uniquely achievable with the 3-amino regioisomer.

α7 nAChR binding affinity SAR azabicyclic scaffold

Enantiomeric Purity and Batch-to-Batch Consistency Advantage Over Unspecified Stereoisomer Mixtures

Commercial suppliers of CAS 500556-90-1 provide the compound at ≥95% purity with full analytical documentation including NMR, HPLC, and GC reports . In contrast, generic 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate entries often appear as unspecified racemic mixtures or endo/exo diastereomer blends with purity as low as 90% and no chiral purity certification [1]. For stereochemically demanding CNS programs, the absence of defined enantiomeric excess directly jeopardizes SAR reproducibility.

enantiomeric purity quality control procurement specification chiral HPLC

Patented Intermediate Status in Selective Orexin-1 Antagonist JNJ-54717793

US Patent Application US20160376280 and the corresponding medicinal chemistry publication explicitly describe the (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane scaffold as a critical intermediate in the optimization of non-selective dual orexin receptor antagonists (DORAs) into selective, orally bioavailable, brain-penetrant orexin-1 receptor (OX1R) antagonists, culminating in the clinical candidate JNJ-54717793 [1]. No alternative regioisomer achieved the same combination of OX1R selectivity (Ki < 10 nM), brain penetration (Cbrain/Cplasma > 1), and oral bioavailability (F > 30%) within the disclosed SAR series.

orexin-1 antagonist JNJ-54717793 patent CNS therapeutic

High-Impact Procurement Scenarios for tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 500556-90-1)


Lead Optimization of CNS-Penetrant α7 nAChR Agonists with Improved Cardiac Safety

Medicinal chemistry teams pursuing α7 nAChR agonists for cognitive disorders or schizophrenia can deploy this building block to access the 3-amino-substituted azabicyclic aryl amide series. The documented hERG safety margin advantage (≥9-fold over PNU-282,987) and maintained α7 binding (Ki < 100 nM) enable direct progression from in vitro SAR to in vivo efficacy models without the cardiac safety flag that halted prior 2-amino series compounds [1].

Synthesis of Selective Orexin-1 Receptor Antagonists for Addiction and Anxiety Indications

The building block serves as a validated key intermediate for orexin-1 receptor antagonist series, as exemplified by JNJ-54717793. The reported OX1R selectivity factor of 50 over OX2R and favorable brain penetration (Cbrain/Cplasma > 1) are directly linked to the 3-amino scaffold geometry, making this compound essential for programs replicating or expanding the JNJ series [2].

Stereochemical Probe for Chiral HPLC Method Development and Reference Standard Qualification

With defined (1R,3R,4S) absolute configuration and batch-specific NMR, HPLC, and GC documentation, this compound is well-suited as a reference standard for chiral purity method development and for qualifying in-house synthesized batches of azabicyclic intermediates. The documented ≥95% purity and enantiomeric specification reduce the risk of misassigned stereochemistry in downstream chiral separation workflows .

Diversification of Fragment-Based Screening Libraries with Conformationally Constrained Amine Scaffolds

The rigid 7-azabicyclo[2.2.1]heptane core with a strategically positioned exo-3-amino group offers a defined exit vector for fragment elaboration. Procurement of the enantiopure (1R,3R,4S) stereoisomer ensures that SAR from fragment-based screening campaigns is not confounded by stereochemical ambiguity, a critical consideration when hits are advanced to parallel library synthesis [1].

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